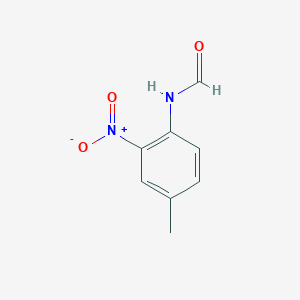

N-(4-methyl-2-nitrophenyl)formamide

Descripción

N-(4-Methyl-2-nitrophenyl)formamide is an aromatic amide derivative characterized by a nitro group at the ortho position and a methyl group at the para position on the phenyl ring, attached to a formamide functional group. Key features include:

- Substituent effects: The nitro group is electron-withdrawing, while the methyl group is electron-donating, creating a push-pull electronic environment that influences reactivity and intermolecular interactions.

- Hydrogen bonding: The formamide group (-NHCHO) enables hydrogen bonding, critical for molecular packing in crystal structures and solubility in polar solvents .

Propiedades

Número CAS |

71894-91-2 |

|---|---|

Fórmula molecular |

C8H8N2O3 |

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

N-(4-methyl-2-nitrophenyl)formamide |

InChI |

InChI=1S/C8H8N2O3/c1-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-5H,1H3,(H,9,11) |

Clave InChI |

QLNJWWYNJCJWFQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)NC=O)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Methyl-2-nitrophenyl)acetamide

- Structural difference : Acetyl (-COCH₃) replaces formamide (-NHCHO).

- Key properties : Exhibits color polymorphism (yellow, amber, white forms) due to packing and conformational differences. The acetyl group reduces hydrogen-bonding capacity compared to formamide, altering crystal packing .

- Hydrogen bonding : Forms bifurcated hydrogen bonds with solvents, demonstrating flexibility in molecular interactions .

N-(4-Methyl-2-nitrophenyl)succinamic acid

- Structural difference : Succinamic acid (-NHCOCH₂CH₂COOH) replaces formamide.

- Key properties :

- Intramolecular N–H⋯O hydrogen bonding with the ortho-nitro group stabilizes the conformation.

- Dihedral angle between phenyl ring and amide group: 36.1°, compared to ~48° in chloro-substituted analogs, indicating substituent-dependent torsion .

- Intermolecular O–H⋯O hydrogen bonds create chains in the crystal lattice .

N-[4-Methoxy-2-[(4-methyl-2-nitrophenyl)thio]-6-nitrophenyl]formamide

Formamide Derivatives with Varying Aromatic Substituents

N-(4-Fluorophenyl)-N-(4-nitro-[1,1-biphenyl]-4-yl)formamide

- Structural difference : Biphenyl core with para-fluoro and para-nitro groups.

- Key properties :

N-(4-Nitrophenethyl)formamide

- Structural difference : Phenethyl (-CH₂CH₂C₆H₅) spacer between nitro and formamide groups.

- Key properties :

N-(4-Methylphenyl)formamide

Physicochemical and Functional Comparisons

Hydrogen Bonding and Crystal Packing

Electronic and Steric Effects

- Electron-withdrawing groups (e.g., -NO₂): Increase acidity of the formamide N–H bond, enhancing hydrogen-bond donor strength.

- Electron-donating groups (e.g., -CH₃, -OCH₃) : Reduce nitro group’s electron-withdrawing effect, altering reactivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.